molecular formula C13H17N3O B7460476 2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide

2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide

Cat. No. B7460476
M. Wt: 231.29 g/mol
InChI Key: BGVCBFODGIWKCB-UHFFFAOYSA-N
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Description

The compound “2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide” is a benzodiazole derivative. Benzodiazoles are heterocyclic aromatic organic compounds that are structurally similar to benzimidazoles . They have a wide range of applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide” would consist of a benzodiazole ring attached to an acetamide group with a tert-butyl substituent. The benzodiazole ring is a bicyclic compound consisting of two fused rings: a benzene ring and a diazole ring .


Chemical Reactions Analysis

Benzodiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide” can undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide” would depend on its specific structure. For example, benzodiazole derivatives are generally stable and have high melting points .

Mechanism of Action

The mechanism of action of benzodiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with . Without more specific information, it’s difficult to predict the mechanism of action of “2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide”.

Safety and Hazards

The safety and hazards associated with “2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide” would depend on its specific structure and properties. Some benzodiazole derivatives can be hazardous and require appropriate safety precautions when handling .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,3)15-12(17)8-16-9-14-10-6-4-5-7-11(10)16/h4-7,9H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCBFODGIWKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide

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